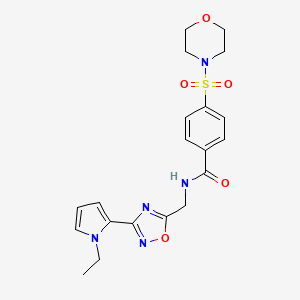

![molecular formula C24H19F2N7O2 B2944399 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide CAS No. 1172545-16-2](/img/structure/B2944399.png)

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

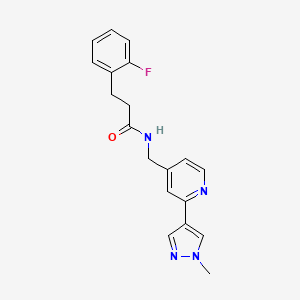

The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3,4-dimethylphenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a 3,4-difluorobenzamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . Another synthetic route involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex due to the presence of multiple functional groups. The pyrazolo[3,4-d]pyrimidin-6-yl group, the 3,4-dimethylphenyl group, the 3-methyl-1H-pyrazol-5-yl group, and the 3,4-difluorobenzamide group could all potentially participate in various chemical reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Insecticidal and Antibacterial Potential

Compounds structurally related to the given chemical, particularly those derived from pyrazole and pyrimidine frameworks, have been synthesized and evaluated for their insecticidal and antimicrobial activities. These studies underscore the potential of such compounds in addressing agricultural pests and bacterial infections (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds in this category exhibited higher anticancer activity than reference drugs, indicating their potential as therapeutic agents in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for anticancer activity revealed several compounds with significant inhibitory effects on human breast adenocarcinoma cell lines. These findings highlight the anticancer potential of compounds within this chemical framework (Abdellatif et al., 2014).

Potential Mechanisms and Applications

Mechanisms of Action

The research applications extend beyond mere activity assessments, delving into mechanisms of action, such as the role of these compounds in inhibiting specific cellular pathways or binding to target proteins associated with disease processes. For instance, studies on related compounds have explored their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes (Damont et al., 2015).

Chemical Synthesis and Characterization

The synthesis of these compounds often involves novel methodologies, including microwave irradiative cyclocondensation and palladium-catalyzed C-C coupling reactions, providing insights into the synthetic chemistry landscape and expanding the toolkit for generating novel compounds (Taylor & Patel, 1992).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2N7O2/c1-12-4-6-16(8-13(12)2)32-21-17(11-27-32)23(35)30-24(29-21)33-20(9-14(3)31-33)28-22(34)15-5-7-18(25)19(26)10-15/h4-11H,1-3H3,(H,28,34)(H,29,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZFIQGLHVJTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=C(C=C5)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

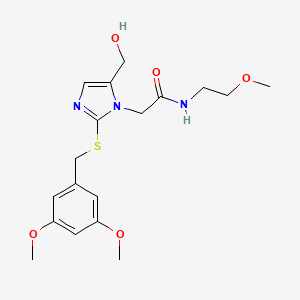

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2944318.png)

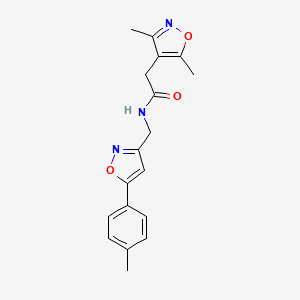

![(Z)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2944319.png)

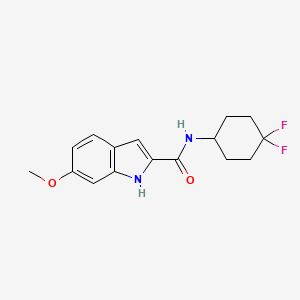

![N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide](/img/structure/B2944320.png)

amine hydrochloride](/img/no-structure.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2944327.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2944328.png)

![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2944329.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2944332.png)

![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)